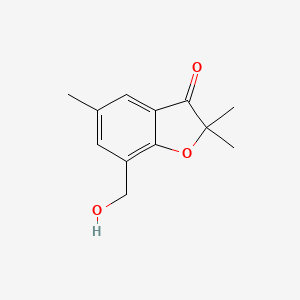![molecular formula C19H13N3O B11784526 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxamide](/img/structure/B11784526.png)
5,11-Dihydroindolo[3,2-b]carbazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,11-Dihydroindolo[3,2-b]carbazole-6-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the indolo[3,2-b]carbazole family, which is characterized by a fused ring system that includes both indole and carbazole moieties. The presence of these moieties contributes to the compound’s stability and reactivity, making it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxamide typically involves a multi-step process. One common method includes the condensation of indole with aromatic aldehydes, followed by cyclization and functional group modifications. For instance, hydroiodic acid can be used as a catalyst for the condensation reaction, and iodine as an oxidizing agent to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenated reagents.
Common Reagents and Conditions:
Oxidation: Iodine in the presence of a base.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Halogenated reagents under acidic or basic conditions.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
5,11-Dihydroindolo[3,2-b]carbazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand for biological receptors, such as the TCDD (Ah) receptor.
Medicine: Explored for its anticancer properties and ability to modulate biological pathways.
Industry: Utilized in the development of organic semiconductors and light-emitting materials.
Mécanisme D'action
The mechanism of action of 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for the TCDD (Ah) receptor, influencing gene expression and cellular responses. The compound’s structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity .
Comparaison Avec Des Composés Similaires
Indolo[3,2-b]carbazole: Shares the core structure but lacks the carboxamide group.
6,12-Diaryl-5,11-dihydroindolo[3,2-b]carbazoles: Differ in the substitution pattern on the indole and carbazole rings.
Uniqueness: 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxamide is unique due to the presence of the carboxamide group, which enhances its reactivity and potential for hydrogen bonding. This functional group also contributes to its biological activity and makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C19H13N3O |
|---|---|
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
5,11-dihydroindolo[3,2-b]carbazole-12-carboxamide |
InChI |
InChI=1S/C19H13N3O/c20-19(23)17-16-11-6-2-4-8-14(11)21-15(16)9-12-10-5-1-3-7-13(10)22-18(12)17/h1-9,21-22H,(H2,20,23) |
Clé InChI |
TYOZSHGHKLYXOR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC4=C(C5=CC=CC=C5N4)C(=C3N2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-7-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11784458.png)
![4,6-Dichloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11784461.png)
![2-(Piperidin-1-yl)benzo[d]thiazole-4-carboxylicacid](/img/structure/B11784467.png)
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine hydrochloride](/img/structure/B11784473.png)
![1-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11784479.png)



![7-Chloro-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11784501.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-5-carboxylicacid](/img/structure/B11784507.png)

![Benzo[d]oxazol-7-ylmethanamine](/img/structure/B11784514.png)
